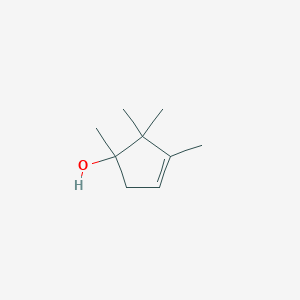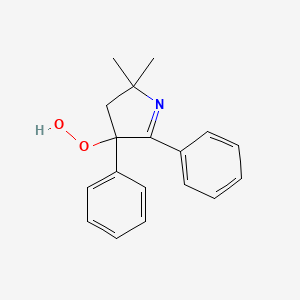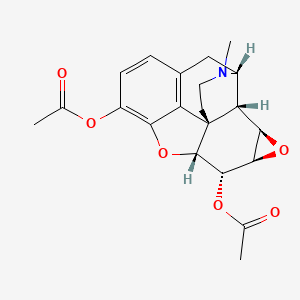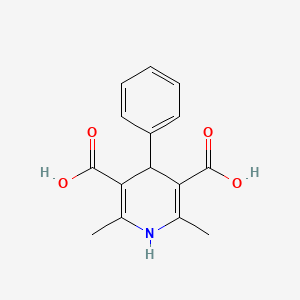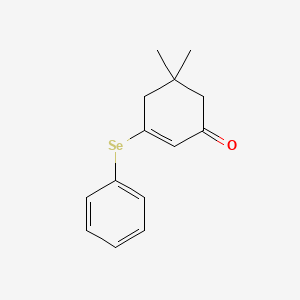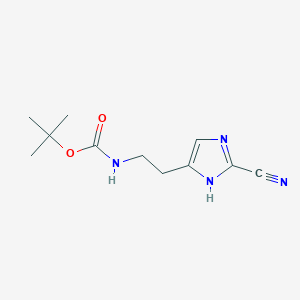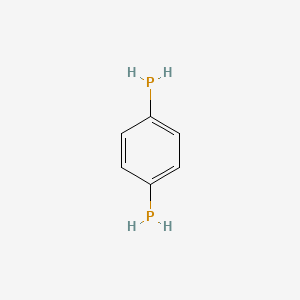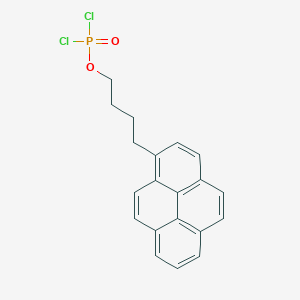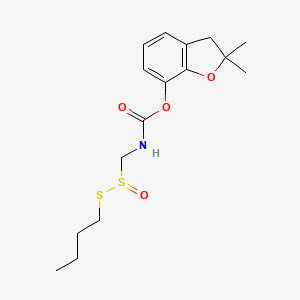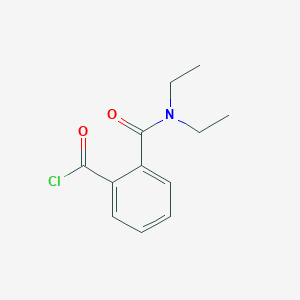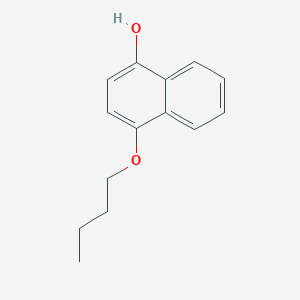
4-Butoxynaphthalen-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxynaphthalen-1-OL is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxynaphthalen-1-OL can be achieved through the Williamson Ether Synthesis. This method involves the reaction of 2-naphthol with 1-bromobutane in the presence of a strong base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic naphthoxide ion attacks the electrophilic carbon of the 1-bromobutane, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is typically carried out in a reflux setup with ethanol as the solvent. The mixture is heated under reflux until complete dissolution of the reagents, followed by the addition of 1-bromobutane. The product is then isolated by cooling the reaction mixture and filtering the precipitate .
Chemical Reactions Analysis
Types of Reactions: 4-Butoxynaphthalen-1-OL undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, forming ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and acid chlorides are used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Naphthoquinones.
Substitution: Various ethers and esters depending on the reagents used.
Scientific Research Applications
4-Butoxynaphthalen-1-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Butoxynaphthalen-1-OL involves its interaction with various molecular targets. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its aromatic structure allows it to participate in π-π interactions, which can affect enzyme activity and other biochemical processes .
Comparison with Similar Compounds
- 2-Butoxynaphthalene
- 1-Butoxynaphthalene
- 4-Methoxynaphthalen-1-OL
Comparison: 4-Butoxynaphthalen-1-OL is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets .
Properties
CAS No. |
73661-01-5 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
4-butoxynaphthalen-1-ol |
InChI |
InChI=1S/C14H16O2/c1-2-3-10-16-14-9-8-13(15)11-6-4-5-7-12(11)14/h4-9,15H,2-3,10H2,1H3 |
InChI Key |
KVBPVOWVPNOMIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


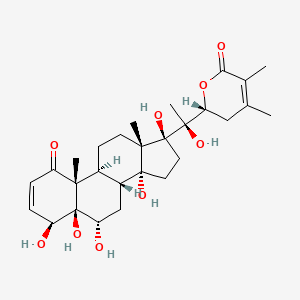
![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)

